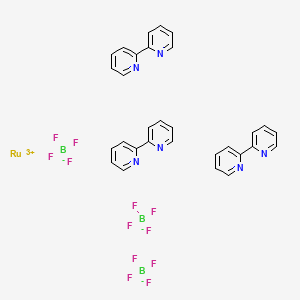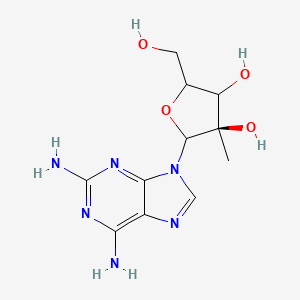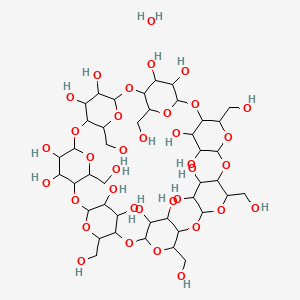
-Ruthenium(4+) tris(2,2'-bipyridine) tetrakis(tetrafluoroboranuide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ruthenium(4+) tris(2,2’-bipyridine) tetrakis(tetrafluoroboranuide) is a coordination compound that has garnered significant attention in the field of analytical science. This compound is known for its unique electrochemiluminescence properties, making it a valuable reagent in various scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ruthenium(4+) tris(2,2’-bipyridine) tetrakis(tetrafluoroboranuide) typically involves the reaction of ruthenium(III) chloride with 2,2’-bipyridine in the presence of a reducing agent. The reaction is carried out under reflux conditions, followed by the addition of tetrafluoroboranuide to form the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ruthenium(4+) tris(2,2’-bipyridine) tetrakis(tetrafluoroboranuide) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the unique electronic properties of the ruthenium center and the bipyridine ligands .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like cerium(IV) ammonium nitrate and reducing agents such as sodium borohydride. The reactions are typically carried out in polar solvents like acetonitrile or water under ambient conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ruthenium(III) complexes, while reduction reactions can produce ruthenium(II) species .
Wissenschaftliche Forschungsanwendungen
Ruthenium(4+) tris(2,2’-bipyridine) tetrakis(tetrafluoroboranuide) has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Ruthenium(4+) tris(2,2’-bipyridine) tetrakis(tetrafluoroboranuide) involves the transfer of electrons between the ruthenium center and the bipyridine ligands. This electron transfer process generates an excited state luminophore species, which emits light upon returning to the ground state. This property is exploited in electrochemiluminescence applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ruthenium(II) tris(2,2’-bipyridine) hexafluorophosphate: This compound is similar in structure and also exhibits electrochemiluminescence properties.
Ruthenium(II) tris(2,2’-bipyridine) dichloride: Another similar compound used in electrochemical applications.
Uniqueness
Ruthenium(4+) tris(2,2’-bipyridine) tetrakis(tetrafluoroboranuide) is unique due to its higher oxidation state, which enhances its electrochemical properties and makes it more suitable for specific analytical applications .
Eigenschaften
Molekularformel |
C30H24B3F12N6Ru |
|---|---|
Molekulargewicht |
830.0 g/mol |
IUPAC-Name |
2-pyridin-2-ylpyridine;ruthenium(3+);tritetrafluoroborate |
InChI |
InChI=1S/3C10H8N2.3BF4.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;3*2-1(3,4)5;/h3*1-8H;;;;/q;;;3*-1;+3 |
InChI-Schlüssel |
SZADLRGDQGRMAJ-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Ethoxy-2,3-difluoro-4-[[4-(trans-4-propylcyclohexyl)phenyl]ethynyl]benzene](/img/structure/B14793702.png)
![3-Bromo-8-methoxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one](/img/structure/B14793707.png)
![acetic acid;7-[[2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14793708.png)
![[2-[3,4-bis(14-methylpentadecanoyloxy)-5-oxo-2H-furan-2-yl]-2-(14-methylpentadecanoyloxy)ethyl] 14-methylpentadecanoate](/img/structure/B14793710.png)
![[2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]methyl benzoate](/img/structure/B14793718.png)
![[(26R)-5,12-dihydroxy-6,6'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-22-yl] acetate](/img/structure/B14793725.png)

![1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene](/img/structure/B14793741.png)
![(10R,13S)-17-(1-hydroxypropan-2-yl)-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14793751.png)

![N-(1-(2-Methoxyethyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide](/img/structure/B14793777.png)
